1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCAMMFAIDIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline and quinolone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of bioactivities. They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor.
Mode of Action
Quinoline-based compounds have been known to exhibit high and selective activity attained through different mechanisms of action. For instance, some quinoline derivatives have shown potent antifungal activity.
Biochemical Pathways
It’s known that quinoline and quinolone derivatives can affect a variety of biochemical pathways due to their broad spectrum of bioactivities.
Pharmacokinetics
The structural diversity of synthetized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells.
Biological Activity
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 373.82 g/mol. The structure features a pyrazolo[4,3-c]quinoline core, which is known for its pharmacological potential. The presence of a chlorophenyl group and a fluorophenyl group enhances its biological activity by influencing its interaction with various biological targets.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory properties. A study evaluating various derivatives showed that compounds could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation.
Key Findings:
- Inhibition of NO Production: The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating strong efficacy in reducing NO levels.
- Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400W) | 0.35 | iNOS inhibitor |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have shown promising results against various cancer cell lines.
Case Study:
In vitro studies on human tumor cell lines such as HeLa and HCT116 revealed that certain derivatives led to significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Key Findings:
- Cytotoxicity: The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity in normal cells.
- Selectivity Index: Compounds derived from the pyrazolo[4,3-c]quinoline scaffold showed a high selectivity index, making them attractive candidates for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Modifications at various positions on the phenyl rings can enhance or diminish activity.
SAR Insights:
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 8-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier halogens (e.g., bromine in ), while maintaining electronic effects critical for receptor binding.
- Amino vs. Aryl Groups: Amino-substituted derivatives (e.g., 2i) exhibit potent anti-inflammatory activity due to hydrogen-bonding interactions, whereas the target’s 3-phenyl group may prioritize lipophilicity for membrane penetration .
- Sulfonyl and CF3 Groups : ELND006’s sulfonyl and trifluoromethyl groups improve target selectivity and pharmacokinetics, contrasting with the target’s simpler halogen/aryl substitutions .
Physicochemical Properties
- Electronic Effects : The 8-fluoro substituent likely lowers the HOMO/LUMO gap compared to CF3-substituted analogs (), influencing redox stability and binding kinetics .
- Solubility : The absence of hydrophilic groups (e.g., –COOH in 2m ) may limit aqueous solubility but enhance blood-brain barrier permeability.
Q & A
Q. What are the key synthetic routes for 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The compound is synthesized via multistep routes starting from 2,4-dichloroquinoline-3-carbonitrile. A three-step sequence involves:
- Step 1 : Reaction with sodium azide (NaN₃) to form tetrazolo[1,5-a]quinoline intermediates.
- Step 2 : Reduction with triphenylphosphine (PPh₃) to generate aminoquinoline-3-carbonitriles.
- Step 3 : Cyclization with hydrazine hydrate to yield the pyrazolo[4,3-c]quinoline core.
Direct amination is avoided due to competing side reactions, making the phosphazene-mediated pathway superior .
Q. How is structural characterization of this compound and its intermediates performed?
Elemental analysis, ¹H/¹³C NMR , and IR spectroscopy are used to confirm the structure. For example:
- NMR : Aromatic protons in the 6.8–8.5 ppm range validate quinoline and pyrazole ring systems.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 387.8 for C₂₃H₁₅ClFN₃) confirm molecular weight .
Advanced Research Questions
Q. How can competing side reactions during aminoquinoline synthesis be addressed?
Direct amination of chloroquinoline precursors often leads to byproducts. A three-step phosphazene route (via intermediates like iminophosphorane ) minimizes side reactions. For example:
- Reaction optimization : Use of NaN₃ at 80°C in DMF ensures regioselective tetrazole formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates like 8a–c with >90% purity .
Q. What biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
Derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. For instance:
Q. What mechanistic insights explain the anti-inflammatory effects?
The compound downregulates iNOS and COX-2 protein expression. Key methods include:
Q. How do alternative synthetic strategies (e.g., electrochemical methods) compare to traditional routes?
Electrochemical synthesis using InCl₃ in green solvents (e.g., ethanol/water) offers advantages:
Q. How can substituent optimization improve therapeutic potential?
Q. What challenges arise in synthesizing novel derivatives (e.g., tetracyclic systems)?
Diazotization of 3,4-diamino derivatives (e.g., compound 11 ) with NaN₃ generates azido intermediates, which cyclize to form hexaazabenzoindacene (13) . Key challenges:
- Temperature control : Reactions require −10°C to prevent decomposition.
- Purification : HPLC with C18 columns resolves polar byproducts .
Q. How can data contradictions in synthetic yields be resolved?
Comparative studies of stepwise vs. one-pot methods reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
